molecular formula C5H2BrF3N2 B1524946 4-Bromo-2-(trifluoromethyl)pyrimidine CAS No. 1034827-56-9

4-Bromo-2-(trifluoromethyl)pyrimidine

Cat. No.: B1524946
CAS No.: 1034827-56-9
M. Wt: 226.98 g/mol
InChI Key: RHJLTOVSJKKHLY-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)pyrimidine: is a heterocyclic aromatic compound that contains both bromine and trifluoromethyl functional groups attached to a pyrimidine ring. Pyrimidines are a class of organic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-(trifluoromethyl)pyrimidine is the respiratory system . This compound interacts with the respiratory system, causing changes that can lead to various effects.

Mode of Action

This compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the compound participating in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound participates in the suzuki–miyaura cross-coupling reaction, which is a key process in many biochemical pathways . The downstream effects of this interaction are complex and depend on the specific conditions and the presence of other compounds.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.

Result of Action

It is known that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)pyrimidine typically involves the bromination of 2-(trifluoromethyl)pyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 4-Bromo-2-(trifluoromethyl)benzene

Comparison: 4-Bromo-2-(trifluoromethyl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties compared to pyridine or benzene derivatives. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations . Additionally, the pyrimidine ring is a privileged scaffold in medicinal chemistry, offering multiple sites for functionalization and optimization of biological activity .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJLTOVSJKKHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693377
Record name 4-Bromo-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034827-56-9
Record name 4-Bromo-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 2-(trifluoromethyl)pyrimidin-4-ol (328 mg, 2.0 mmol) and PBr3 (0.188 mL, 2.0 mmol) were mixed and heated at 150° C. for 3 h. The reaction was cooled down and quenched with ice water, extracted with DCM (20 mL×2) to yield the titled compound. The organic phase was concentrated and crude material was purified by preparative TLC with 20% Acetone:Hexane to yield titled compound.
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
0.188 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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